molecular formula C22H27N3O3S B11242815 3-methyl-N-(4-phenylbutan-2-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

3-methyl-N-(4-phenylbutan-2-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11242815
M. Wt: 413.5 g/mol
InChI Key: YDLISVDKSSWCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N-(4-PHENYL-2-BUTANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE: is a complex organic compound belonging to the benzothiadiazine family This compound is characterized by its unique structure, which includes a benzothiadiazine ring system substituted with various functional groups

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

3-methyl-1,1-dioxo-N-(4-phenylbutan-2-yl)-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C22H27N3O3S/c1-4-14-25-17(3)24-29(27,28)21-15-19(12-13-20(21)25)22(26)23-16(2)10-11-18-8-6-5-7-9-18/h5-9,12-13,15-16H,4,10-11,14H2,1-3H3,(H,23,26)

InChI Key

YDLISVDKSSWCNI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)CCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(4-PHENYL-2-BUTANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of a substituted aniline with sulfur and a halogenating agent under controlled conditions.

    Substitution Reactions: Subsequent steps involve the introduction of the methyl, phenyl, butanyl, and propyl groups through substitution reactions. These reactions often require the use of strong bases or acids as catalysts and may involve intermediate compounds.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.

    Use of Catalysts: Catalysts are employed to increase reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(4-PHENYL-2-BUTANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-METHYL-N-(4-PHENYL-2-BUTANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE: has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(4-PHENYL-2-BUTANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function, leading to changes in cellular signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

3-METHYL-N-(4-PHENYL-2-BUTANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE: can be compared with other benzothiadiazine derivatives, such as:

    Chlorothiazide: A diuretic used in the treatment of hypertension.

    Hydrochlorothiazide: Another diuretic with similar applications.

    Bendroflumethiazide: Used for its antihypertensive properties.

The uniqueness of 3-METHYL-N-(4-PHENYL-2-BUTANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other benzothiadiazine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.